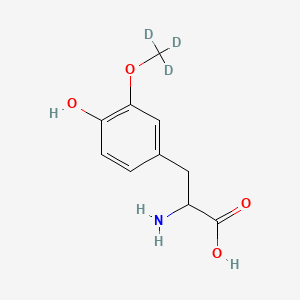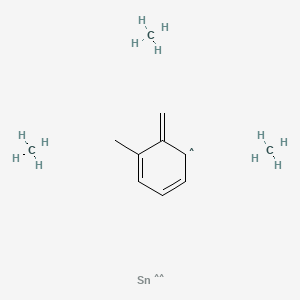
CID 102118032
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 102118032” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 102118032 involves several synthetic routes. One common method includes the polymerization of raw materials such as QCA, AA, methacrylic acid sulfobetaine, azobis (isobutylamidine hydrochloride), liquid metal, and ultrapure water . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques to meet the demand for this compound in various applications.
Análisis De Reacciones Químicas
Types of Reactions
CID 102118032 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include sulfinic acid, N-aryl hydroxylamine, and various solvents such as ethanol . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
CID 102118032 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mecanismo De Acción
The mechanism of action of CID 102118032 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 102118032 include other polymer-based materials and derivatives of methacrylic acid . These compounds share some structural similarities but may differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities contribute to its distinctiveness in the field of chemical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights for researchers and industry professionals, paving the way for new discoveries and innovations.
Propiedades
Número CAS |
19962-44-8 |
|---|---|
Fórmula molecular |
C11H21Sn |
Peso molecular |
271.999 |
Nombre IUPAC |
methane;1-methyl-6-methylidenecyclohexa-1,3-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-5-3-4-6-8(7)2;;;;/h3-6H,1H2,2H3;3*1H4; |
Clave InChI |
GLDLENXQWFBKJN-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C[CH]C1=C.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


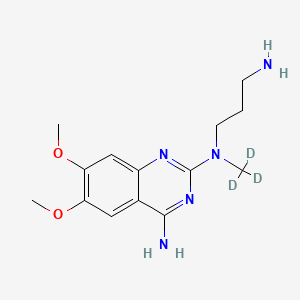
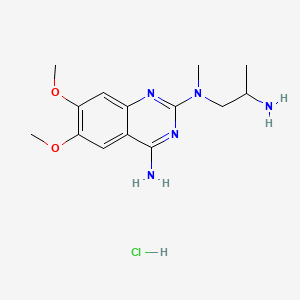


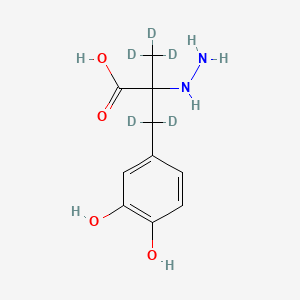
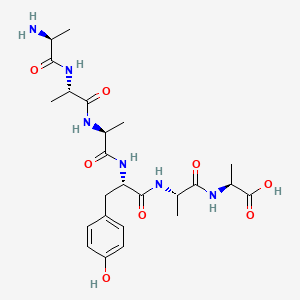
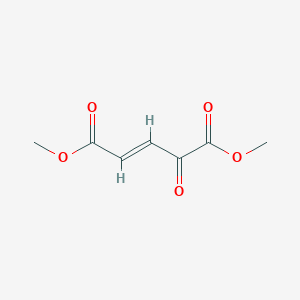
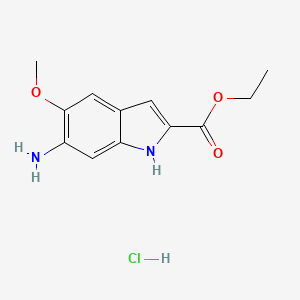
![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)
![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)
